N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
The compound N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle with a triazole ring fused to a pyridazine ring. The azetidine (a 4-membered saturated nitrogen-containing ring) at position 6 of the triazolopyridazine scaffold is substituted with N-benzyl and N-methyl groups. This structure confers unique steric, electronic, and pharmacokinetic properties compared to larger cyclic amines (e.g., piperidine) or linear substituents. The compound’s design likely targets modulation of protein-protein interactions, such as bromodomain inhibition, given the prevalence of triazolopyridazine derivatives in epigenetic drug discovery .
Properties
IUPAC Name |
N-benzyl-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-20(9-13-5-3-2-4-6-13)14-10-21(11-14)16-8-7-15-18-17-12-22(15)19-16/h2-8,12,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCACXKOFCKOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine typically involves the formation of the triazole and pyridazine rings followed by their fusion with an azetidine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may leverage scalable microwave-assisted synthesis techniques to ensure high yields and purity. The use of microwave irradiation not only reduces reaction times but also minimizes the need for hazardous reagents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols
Scientific Research Applications
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings allow the compound to form hydrogen bonds and other interactions with target receptors, influencing their activity. This compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolopyridazine Core
Key Compounds
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7, )
- Substituents : Indole-ethyl chain at position 6; 3-methyl group on triazolo ring.
- Properties : The indole moiety enhances π-π stacking with hydrophobic protein pockets, while the ethyl linker increases flexibility. This contrasts with the rigid azetidine in the target compound, which may restrict conformational freedom but improve binding specificity .
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 9, ) Substituents: Pyridyl-ethylamine at position 8; 6-methyl group. However, the linear ethylamine chain lacks the constrained geometry of the azetidine, possibly reducing target affinity .
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18, )
- Substituents : 4-Methoxybenzyl at position 8; 6-methyl group.
- Properties : The methoxy group enhances electron-donating effects, which may stabilize aromatic interactions. The benzyl group is structurally similar to the target compound but lacks the azetidine’s ring strain, affecting metabolic stability .
Structural Implications
- Azetidine vs.
- Benzyl vs. Heteroaromatic Substituents : The N-benzyl group in the target compound provides lipophilicity, aiding membrane permeability, whereas indole or pyridyl substituents (e.g., compound 7) may enhance target engagement through hydrogen bonding .
Antiproliferative Agents ()
Compounds like N-Benzyl-2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-3,4-dihydro-2H-1,4-benzoxazin-7-amine (13a) exhibit antiproliferative activity via benzoxazine-linked triazolopyridazines. The target compound’s azetidine may reduce metabolic degradation compared to the ether-linked benzoxazine in 13a, which is susceptible to oxidative cleavage .
Bromodomain Inhibitors ()
Triazolopyridazines such as 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (24) inhibit BRD4 bromodomains. The target compound’s azetidine could improve binding to the acetyl-lysine recognition site due to its compact size, though this requires crystallographic validation .
Physicochemical Properties
*Calculated based on molecular formula.
†Estimated using analogous structures.
- Solubility : The glycine-substituted Y700-0761 (logP = -1.28) exhibits higher aqueous solubility than the target compound (estimated logP ~2.5), highlighting the trade-off between lipophilicity and bioavailability .
- Metabolic Stability : The azetidine’s ring strain may increase susceptibility to CYP450 oxidation compared to saturated piperidine derivatives .
Biological Activity
N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine (CAS Number: 2198024-17-6) is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring with a pyridazine moiety and an azetidine structure, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆ |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 2198024-17-6 |
Synthesis
The synthesis of this compound typically involves the formation of the triazole and pyridazine rings followed by their fusion with an azetidine moiety. One common method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which enhances yield and purity while minimizing hazardous reagents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole and pyridazine rings facilitate the formation of hydrogen bonds and other interactions with target receptors, potentially modulating enzyme activities involved in various biological processes. This compound has been investigated for its role as an enzyme inhibitor, particularly in relation to pathways associated with metabolic disorders and inflammatory responses .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains in vitro, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have revealed promising results in reducing inflammation markers in animal models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects at low concentrations, suggesting that modifications to the molecular structure could enhance efficacy against resistant strains .
Study 2: Anti-inflammatory Activity
Another research project focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The treatment resulted in a marked reduction in paw edema and other inflammatory markers compared to control groups. This study highlights the potential for developing new anti-inflammatory drugs based on this compound's scaffold .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the azetidine ring and substitutions on the triazole or pyridazine moieties can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution | Increased potency against bacteria |
| Aromatic ring addition | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
